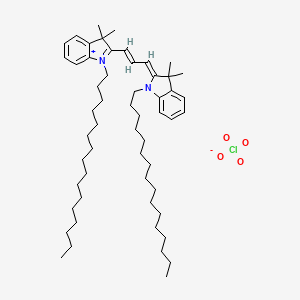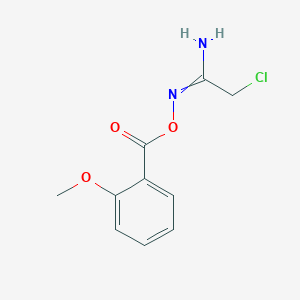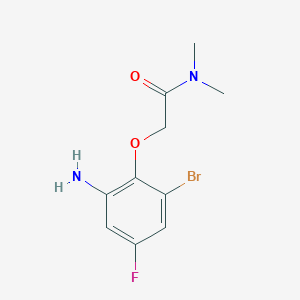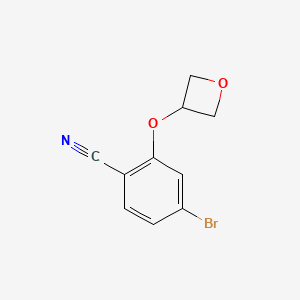
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate is a lipophilic carbocyanine dye known for its strong fluorescent properties. It is commonly used in biological research for staining and imaging cell membranes due to its ability to integrate into lipid bilayers and emit bright fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate typically involves the condensation of indole derivatives with appropriate alkylating agents. The reaction conditions often include:
Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)
Catalyst: Acidic catalysts like perchloric acid
Temperature: Moderate heating (50-70°C) to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale reactors: For controlled reaction conditions
Purification: Chromatography techniques to isolate the pure dye
Quality Control: Spectroscopic methods to verify the compound’s purity and fluorescence properties
化学反応の分析
Types of Reactions
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate primarily undergoes:
Substitution Reactions: Due to the presence of reactive sites on the indole rings
Oxidation and Reduction: Though less common, these reactions can alter the dye’s fluorescence properties
Common Reagents and Conditions
Substitution: Alkyl halides in the presence of a base
Oxidation: Mild oxidizing agents like hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride
Major Products
Substitution: Modified carbocyanine dyes with altered alkyl chains
Oxidation/Reduction: Changes in the dye’s electronic structure, affecting fluorescence
科学的研究の応用
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate is widely used in various fields:
Chemistry: As a fluorescent probe for studying lipid bilayers and membrane dynamics
Biology: For imaging cell membranes, tracking cell migration, and studying cell-cell interactions
Medicine: In diagnostic imaging and as a tracer in drug delivery studies
Industry: Used in the development of biosensors and in quality control processes for biological products
作用機序
The compound integrates into lipid bilayers due to its lipophilic nature. Once incorporated, it exhibits strong fluorescence upon excitation. The mechanism involves:
Molecular Targets: Lipid bilayers of cell membranes
Pathways: Diffusion into the membrane followed by lateral diffusion within the bilayer
類似化合物との比較
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate: A longer-chain analog with similar properties but different membrane integration dynamics
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine iodide: Similar structure but different counterion, affecting solubility and fluorescence
Uniqueness
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate is unique due to its balance of lipophilicity and fluorescence efficiency, making it highly effective for membrane studies without significantly affecting cell viability.
This compound’s versatility and strong fluorescent properties make it a valuable tool in scientific research, particularly in the fields of cell biology and diagnostic imaging.
特性
分子式 |
C55H89ClN2O4 |
|---|---|
分子量 |
877.8 g/mol |
IUPAC名 |
(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
HBTWOEFPWHHORE-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)





![10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
